N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
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Overview
Description
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Synthesis Analysis
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This would describe the molecular structure of the compound, including its stereochemistry and any notable structural features.Chemical Reactions Analysis
This would outline the known reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would list the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Radiosynthesis and Pesticidal Applications
One study focused on the radiosynthesis of chloroacetanilide herbicides and a dichloroacetamide safener for herbicides. This research is important for understanding the metabolism and mode of action of these compounds in agricultural settings. Such chemicals are critical in developing herbicides with improved efficiency and reduced environmental impact (Latli & Casida, 1995).
ORL1 Receptor Agonists
Another area of research involves the synthesis and biochemical characterization of non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity for the human ORL1 receptor, suggesting potential therapeutic applications in pain management and neurological disorders (Röver et al., 2000).
Insecticidal Activity
The synthesis and insecticidal activity of N-(isothiazol-5-yl)phenylacetamides have been explored, demonstrating the potential of such compounds in controlling agricultural pests and improving crop yields. This research contributes to the development of new, effective insecticides with specific modes of action (Samaritoni et al., 1999).
Potential Pesticides
N-derivatives of certain phenoxyacetamides have been characterized by X-ray powder diffraction, suggesting their use as potential pesticides. Understanding the crystal structures of these compounds can aid in the design of more effective and environmentally safe pesticides (Olszewska et al., 2011).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-15-4-7-20(19(25)12-15)26-21(30)14-29-10-8-24(9-11-29)27-22(23(31)28-24)18-6-5-16(2)17(3)13-18/h4-7,12-13H,8-11,14H2,1-3H3,(H,26,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPGVVQVTMDCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide |
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